molecular formula C18H14ClNOS B5590115 2-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B5590115
M. Wt: 327.8 g/mol
InChI Key: VAOIMSZUWPGGRU-UHFFFAOYSA-N
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Description

2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom and a carbonyl group, attached to a tetrahydroisoquinoline moiety

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of biological systems, where the compound may interact with proteins, DNA, or other biomolecules .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These can include studies of acute toxicity, chronic toxicity, carcinogenicity, and environmental toxicity .

Future Directions

The future directions for the study of a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the availability of techniques for its study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the benzothiophene ring .

Scientific Research Applications

2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzothiophene ring and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-16-14-7-3-4-8-15(14)22-17(16)18(21)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOIMSZUWPGGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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